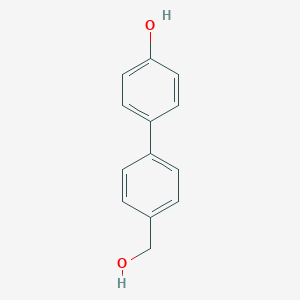

4-(4-Hydroxyphenyl)benzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(hydroxymethyl)phenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,14-15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKOVDPTEKNQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622176 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162957-24-6 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis and Derivatization Strategies of 4 4 Hydroxyphenyl Benzyl Alcohol

Synthetic Methodologies for Compound Generation

The generation of 4-(4-hydroxyphenyl)benzyl alcohol primarily relies on the construction of the core biphenyl (B1667301) structure, followed by the introduction or modification of the functional groups.

Catalytic Reaction Pathways

The most prominent and versatile method for synthesizing the biphenyl backbone of this compound is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, typically an arylboronic acid. nih.gov For the synthesis of the target molecule, this can be approached in a few ways. One common strategy involves coupling a protected phenolic boronic acid with a protected benzylic alcohol-containing aryl halide, or vice versa.

A key precursor is 4'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde, which can be synthesized via Suzuki coupling and subsequently reduced to the desired alcohol. cymitquimica.comaobchem.comgoogle.com For instance, 4-bromobenzaldehyde (B125591) can be coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst. The resulting biphenyl aldehyde is then reduced to this compound using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Another approach involves the synthesis of biphenyl-4-methanol, which can be subsequently hydroxylated. Biphenyl-4-methanol can be prepared by reacting biphenyl with paraformaldehyde in the presence of phosphoric acid, concentrated hydrochloric acid, and a catalyst like cuprous chloride. matthey.com A Grignard reaction is another viable route, where 4-halogenated biphenyl is reacted with magnesium to form a Grignard reagent, which then reacts with a formaldehyde (B43269) source. rsc.org

The table below summarizes representative catalytic conditions for key synthetic steps.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Product | Yield | Reference |

| 4-Bromobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | 1-Propanol/Water | 4-Biphenylcarboxaldehyde | - | google.com |

| 4-Halogenated biphenyl | Mg, XCH₂OR | - | Ether | 4-Hydroxymethyl biphenyl | - | rsc.org |

| Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | LiAlH₄ | - | Ether/THF | (4'-hydroxy-[1,1'-biphenyl]-4-yl)methanol | - | chemicalbook.com |

| 4'-hydroxy-4-biphenylcarboxylic acid | Methanol (B129727), H₂SO₄ | - | Toluene | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | 98% | chemicalbook.com |

This table is interactive. Click on the headers to sort.

Biocatalytic Synthesis Approaches

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. researchgate.net For the synthesis of this compound, the key transformation is the reduction of the corresponding aldehyde, 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. This reaction can be catalyzed by alcohol dehydrogenases (ADHs). matthey.comwikipedia.org

ADHs are a class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org These enzymes can be used for the synthesis of enantiomerically pure chiral alcohols. matthey.com While specific studies on the biocatalytic reduction of 4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde are not widely reported, the broad substrate scope of many ADHs suggests this is a feasible approach. Yeast, a common source of ADHs, has been shown to be effective in the bioreduction of similar complex ketones like 4'-hydroxychalcone. mdpi.com The process often involves using whole-cell biocatalysts, such as Saccharomyces cerevisiae, Thermoanaerobium brockii, or Moraxella sp., which can catalyze the dismutation of aldehydes to the corresponding alcohol and carboxylic acid. rsc.org

The use of engineered ADHs or whole-cell systems could provide a sustainable route to this compound, potentially with high enantioselectivity if a chiral center were introduced.

Functional Group Derivatization and Chemical Transformations

The presence of both a phenolic and a benzylic hydroxyl group in this compound allows for a wide range of derivatization reactions. The differing reactivity of these two groups is key to selective modifications.

Selective Modification of Hydroxyl Functionalities

The phenolic hydroxyl group is more acidic than the benzylic hydroxyl group due to the resonance stabilization of the corresponding phenoxide ion. quora.com This difference in acidity allows for selective deprotonation and subsequent derivatization of the phenolic hydroxyl. For instance, in the presence of a mild base, the phenolic hydroxyl can be selectively converted into an ether or an ester.

Conversely, the benzylic hydroxyl group is more susceptible to nucleophilic substitution and oxidation. youtube.com Selective protection strategies are often employed to modify one hydroxyl group while leaving the other intact. For example, the phenolic hydroxyl can be protected as a silyl (B83357) ether, allowing for modification of the benzylic alcohol. Subsequent deprotection would then yield the desired derivatized product. A combination of complete acylation followed by partial hydrolysis can also be used, as alcoholic esters are generally more stable to hydrolysis than phenolic esters. nih.gov

Formation of Conjugates and Polymeric Structures

The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization. It can be used to synthesize a variety of polymers, including polyesters, polyethers, and polycarbonates. For example, polymerization with a dicarboxylic acid or its derivative would lead to the formation of a polyester.

Research on structurally similar biphenyl compounds demonstrates their utility in polymer chemistry. For instance, biphenyl-4-methanol acts as an initiator in the ring-opening polymerization of trimethylene carbonate. sigmaaldrich.com Furthermore, the incorporation of similar biphenyl units into polymer backbones has been shown to enhance thermal stability and mechanical properties. The synthesis of polymers from bio-based biphenyl monomers derived from natural products like vanillin (B372448) and eugenol (B1671780) has also been explored, highlighting the potential for creating sustainable materials. sigmaaldrich.com

Mechanistic Studies of Chemical Reactivity

The chemical reactivity of this compound is dictated by its two hydroxyl groups. The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions. quora.comdoubtnut.com The lone pair of electrons on the phenolic oxygen participates in the pi-system of the benzene (B151609) ring, increasing its electron density. studentdoctor.net

In contrast, the benzylic hydroxyl group does not directly participate in the resonance of its attached phenyl ring. studentdoctor.net The reactivity of the benzylic hydroxyl is more akin to that of a primary alcohol. It can be oxidized to an aldehyde and then a carboxylic acid. The reaction of phenol (B47542) with benzyl (B1604629) alcohol can proceed via a non-oxidative coupling mechanism where the benzyl alcohol acts as an oxidant. epa.gov

The mechanism of derivatization reactions hinges on the specific reagents and conditions used. For example, silylation of the hydroxyl groups with an agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) proceeds via an SN2 substitution reaction. researchgate.net Understanding these mechanistic principles is crucial for designing selective and efficient synthetic strategies for novel derivatives of this compound.

Comprehensive Mechanistic Investigations of Biological Activities of 4 4 Hydroxyphenyl Benzyl Alcohol

Anti-inflammatory and Immunomodulatory Actions

Research has demonstrated that 4-(4-Hydroxyphenyl)benzyl alcohol exhibits significant anti-inflammatory properties, mediated through its influence on key inflammatory pathways and cellular responses. nih.govnih.gov

Molecular Mechanisms of Nitric Oxide and Reactive Oxygen Species Modulation

A primary mechanism underlying the anti-inflammatory effect of this compound is its ability to modulate the production of nitric oxide (NO) and reactive oxygen species (ROS), which are critical mediators in the inflammatory cascade. In studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophages, the compound effectively suppressed the production of NO. nih.gov This inhibition is linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme expression. nih.gov

Furthermore, the compound has been shown to diminish the levels of intracellular ROS in these activated macrophages. nih.gov By reducing both NO and ROS, this compound helps to mitigate the oxidative stress that accompanies inflammatory processes. nih.govmdpi.com This dual action on NO and ROS production is a key component of its pharmacological efficacy in inflammatory models. nih.gov

Cellular Pathways Affecting Leukocyte Infiltration

The inflammatory response is characterized by the migration of leukocytes from the bloodstream into affected tissues. Studies have shown that this compound can attenuate this process. In a carrageenan-induced air pouch inflammation model in rats, administration of the compound led to a reduction in both exudate volume and leukocyte infiltration into the inflammatory site. This suggests that the compound interferes with the cellular pathways that govern immune cell trafficking and accumulation during inflammation.

Neuroprotective Efficacy and Central Nervous System Effects

This compound has been extensively studied for its neuroprotective capabilities, particularly in the context of cerebral ischemic injury and other central nervous system disorders. nih.govresearchgate.net Its ability to cross the blood-brain barrier makes it a promising candidate for treating neurological conditions. mdpi.com

Anti-apoptotic and Ischemic Injury Attenuation Mechanisms

A significant aspect of the neuroprotective action of this compound involves the inhibition of apoptosis, or programmed cell death, a key event in neuronal loss following ischemic stroke. nih.gov In rat models of transient focal cerebral ischemia, the compound significantly reduced the infarct volume in both cortical and sub-cortical regions. nih.gov This anatomical improvement was correlated with better neurological outcomes. nih.gov

Mechanistically, the compound was found to upregulate the expression of the anti-apoptotic protein Bcl-2 while inhibiting the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov The reduction in the number of TUNEL-positive cells (a marker of apoptotic DNA fragmentation) in the ischemic brain tissue further confirms its anti-apoptotic effects. nih.gov Studies on cellular models of Parkinson's disease also show that it reverses the downregulation of the Bcl-2/Bax ratio and inhibits the cleavage of caspase-9, caspase-3, and PARP. mdpi.comnih.gov

Table 1: Effects of this compound on Apoptotic Markers in Ischemic Models

| Biomarker | Effect | Experimental Model | Reference |

|---|---|---|---|

| Bcl-2 | Increased expression | Rat model of focal cerebral ischemia | nih.gov |

| Caspase-3 | Inhibited activation | Rat model of focal cerebral ischemia | nih.gov |

| TUNEL+ Cells | Reduced number | Rat model of focal cerebral ischemia | nih.gov |

| Bcl-2/Bax Ratio | Reversed downregulation | Cellular model of Parkinson's Disease | mdpi.comnih.gov |

| Caspase-9 | Inhibited cleavage | Cellular model of Parkinson's Disease | mdpi.comnih.gov |

Antioxidant Defense System Interactions, including NAD(P)H: quinone oxidoreductase 1 (NQO1) Pathways

The neuroprotective effects of this compound are strongly linked to its ability to bolster the brain's intrinsic antioxidant defense systems. researchgate.netnih.gov The compound mitigates oxidative stress by upregulating the expression of several key antioxidant proteins. nih.gov One of the central pathways involved is the activation of the nuclear factor E2-related factor 2 (Nrf2). researchgate.netnih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.

Studies have demonstrated that this compound treatment leads to the upregulation of Nrf2 and its downstream targets, including peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI). researchgate.netnih.gov This Nrf2 activation appears to be mediated through the PI3K/Akt signaling pathway. researchgate.netnih.gov The compound also enhances the activity of other antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov

The Nrf2 pathway is a known regulator of NAD(P)H: quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme that plays a crucial role in protecting cells from oxidative stress by catalyzing the reduction of quinones. While direct studies on this compound and NQO1 are limited, compounds that generate quinone-like intermediates have been shown to be potent activators of the Nrf2 pathway, leading to the upregulation of NQO1. washington.edu Given that this compound activates Nrf2, it is plausible that it also enhances NQO1-mediated antioxidant defenses. researchgate.netnih.govwashington.edu

Table 2: Modulation of Antioxidant Pathways by this compound

| Pathway/Protein | Effect | Experimental Model | Reference |

|---|---|---|---|

| Nrf2 | Upregulation/Activation | In vitro & in vivo ischemic models | researchgate.netnih.gov |

| PI3K/Akt | Activation | In vitro & in vivo ischemic models | researchgate.netnih.gov |

| Prdx6 | Upregulation | In vitro & in vivo ischemic models | researchgate.netnih.gov |

| PDI | Upregulation | In vitro & in vivo ischemic models | researchgate.netnih.gov |

| SIRT1/PGC-1α | Upregulation | Rat model of vascular dementia | mdpi.comnih.gov |

Anxiolytic and Cognitive Function Research

Beyond its role in acute injury, this compound has been investigated for its effects on behavior and cognition. Research indicates that the compound possesses anxiolytic-like properties. In studies using the elevated plus maze test in mice, treatment with this compound increased the number of entries into and the time spent in the open arms, which is indicative of reduced anxiety.

Furthermore, the compound has shown potential for improving cognitive function. In a rat model of vascular dementia, it was found to ameliorate post-ischemic cognitive impairment. nih.gov Other studies have shown that it can enhance cell proliferation and neuroblast differentiation in the dentate gyrus of the hippocampus, a brain region critical for learning and memory. nih.gov This neurogenic effect is associated with increased levels of brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin-related kinase B (TrkB), suggesting a mechanism for long-term cognitive enhancement. nih.gov

Antineoplastic and Anti-Angiogenic Mechanisms

Recent studies have highlighted the potential of 4-hydroxybenzyl alcohol (HBA) as an agent in cancer therapy, owing to its dual action against tumor growth and the formation of new blood vessels that sustain it. The compound has been shown to directly impede the viability and invasive capabilities of cancer cells while simultaneously disrupting the critical process of angiogenesis.

Pathways of Apoptosis Induction in Malignant Cells

The antineoplastic activity of HBA is significantly attributed to its ability to induce programmed cell death, or apoptosis, in malignant cells. Research has demonstrated that HBA treatment leads to a dose-dependent reduction in the viability and integrity of colon carcinoma cells. nih.gov A key indicator of apoptosis, the increased expression of cleaved caspase-3, has been observed in tumor cells exposed to HBA. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation signifies a commitment to cell death.

Further mechanistic insights from studies, although in a neurodegenerative disease model, suggest a potential pathway for HBA-induced apoptosis that could be relevant to cancer cells. In a cellular model of Parkinson's disease, HBA was found to counteract the downregulation of the Bcl-2/Bax ratio. nih.gov The Bcl-2 family of proteins are crucial regulators of the intrinsic mitochondrial apoptotic pathway, with Bax promoting apoptosis and Bcl-2 inhibiting it. An increase in the Bcl-2/Bax ratio is a common mechanism for cancer cell survival. By potentially lowering this ratio, HBA may facilitate the release of pro-apoptotic factors from the mitochondria.

This is further supported by the observation that HBA treatment reversed the upregulation of Apaf-1 (Apoptotic protease activating factor-1) and the subsequent induction of caspase-9. nih.gov Apaf-1, in the presence of cytochrome c released from the mitochondria, forms the apoptosome, which then activates caspase-9, the initiator caspase in this pathway. The activation of caspase-9, in turn, leads to the activation of executioner caspases like caspase-3, culminating in apoptosis. nih.gov These findings collectively suggest that HBA likely induces apoptosis in malignant cells through the intrinsic mitochondrial pathway.

Molecular Regulation of Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. HBA has been identified as a potent inhibitor of this process, targeting multiple mechanisms involved in the development of new vasculature. nih.gov

In vitro studies using endothelial cells have shown that HBA inhibits their proliferation, a fundamental step in angiogenesis. This is evidenced by the downregulation of proliferating cell nuclear antigen (PCNA) expression. nih.gov Furthermore, HBA effectively suppresses the migration of endothelial cells, a process crucial for the sprouting of new vessels. nih.gov This inhibition of migration is associated with the disruption of actin filament reorganization within the cells. nih.gov

At the molecular level, HBA has been shown to reduce the expression of key pro-angiogenic factors, including vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) in both endothelial and tumor cells. nih.govnih.gov VEGF is a potent signaling protein that stimulates the formation of blood vessels, while MMP-9 is an enzyme that degrades the extracellular matrix, allowing endothelial cells to migrate and invade surrounding tissue. By downregulating these critical molecules, HBA disrupts the signaling cascade that drives angiogenesis.

In vivo studies have corroborated these in vitro findings. In a mouse dorsal skinfold chamber model, HBA treatment was found to inhibit the vascularization and growth of newly developing colon carcinoma tumors. nih.gov This was demonstrated by a decreased functional capillary density in the tumors of HBA-treated mice. nih.gov The anti-angiogenic effects of HBA have also been observed in the chick chorioallantoic membrane (CAM) assay, a common model for studying angiogenesis. nih.gov

Table 1: Effects of 4-hydroxybenzyl alcohol on Key Markers of Angiogenesis

| Marker | Cell Type | Effect of HBA Treatment | Reference |

| Proliferating Cell Nuclear Antigen (PCNA) | Endothelial-like eEND2 cells | Downregulation | nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Endothelial-like eEND2 cells, CT26.WT colon carcinoma cells | Reduced expression | nih.govnih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Endothelial-like eEND2 cells, CT26.WT colon carcinoma cells | Reduced expression | nih.govnih.gov |

| Actin Filament Reorganization | Endothelial-like eEND2 cells | Inhibition | nih.gov |

Other Identified Biological Activities

Beyond its anticancer properties, 4-hydroxybenzyl alcohol has demonstrated other significant biological effects, notably in pain modulation and antioxidant defense.

Anti-nociceptive Mechanisms

HBA has been shown to possess anti-nociceptive, or pain-relieving, activity. This effect was demonstrated in an acetic acid-induced writhing test in mice, a standard model for assessing analgesic properties. nih.gov The underlying mechanism for this anti-nociceptive action appears to be linked to the modulation of nitric oxide (NO) production. nih.gov

Specifically, HBA has been found to suppress the production of NO and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-activated macrophages. nih.gov iNOS is an enzyme that produces large amounts of NO in response to inflammatory stimuli. Overproduction of NO is implicated in the pathophysiology of pain and inflammation. By inhibiting iNOS expression and subsequent NO production, HBA can attenuate the inflammatory cascade and reduce pain signaling. nih.gov

Antioxidant Modalities Beyond Neuroprotection

While the neuroprotective antioxidant effects of HBA are well-documented, its antioxidant activities extend to other cell types. A key mechanism of its antioxidant action is the upregulation of the transcription factor nuclear factor E2-related factor 2 (Nrf2). nih.gov Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of protective genes.

In astrocytes, a type of glial cell in the central nervous system, HBA has been shown to upregulate and activate Nrf2. This, in turn, induces the expression of several antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM). nih.gov These enzymes play crucial roles in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.

Furthermore, studies have indicated that HBA can directly scavenge hydroxyl radicals and inhibit lipid peroxidation. nih.gov In a model of cerebral ischemia, HBA treatment was found to upregulate the antioxidant proteins peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI). nih.gov This upregulation was linked to the PI3K/Akt signaling pathway. nih.gov These findings demonstrate that HBA employs a multi-pronged approach to combat oxidative stress, not only by direct radical scavenging but also by bolstering the cell's intrinsic antioxidant defense systems through the activation of key regulatory pathways like Nrf2.

Table 2: Antioxidant Mechanisms of 4-hydroxybenzyl alcohol

| Mechanism | Key Proteins/Molecules Involved | Cell Type/Model | Reference |

| Upregulation of Antioxidant Genes | Nrf2, HO-1, NQO1, GCLM | Astrocytes | nih.gov |

| Upregulation of Antioxidant Proteins | Peroxiredoxin 6 (Prdx6), Protein Disulfide Isomerase (PDI) | Cerebral Ischemia Model | nih.gov |

| Radical Scavenging | Hydroxyl radical (OH•) | In vitro | nih.gov |

| Inhibition of Lipid Peroxidation | - | In vitro | nih.gov |

| Suppression of ROS Production | - | Lipopolysaccharide (LPS)-activated RAW264.7 macrophages | nih.gov |

In vivo Efficacy Studies in Disease Models

Neurological Disorder Models

Research has demonstrated the neuroprotective effects of this compound in animal models of neurological disorders. In a rat model of transient focal cerebral ischemia, pretreatment with 4-HBA was found to significantly reduce the cerebral infarct volume and improve neurological symptoms. This neuroprotective effect is thought to be related to its antioxidant properties and its ability to up-regulate antioxidant protein expression. Furthermore, studies have shown that 4-HBA can ameliorate ischemic injury by attenuating the apoptosis pathway. chemsrc.com In a rat model of vascular dementia established by two-vessel occlusion, 4-HBA was shown to improve post-ischemic cognitive impairment. mdpi.com

A metabolomics study on ischemic astrocytes revealed that 4-HBA enhances cell survival, reduces mitochondrial dysfunction, and mitigates oxidative stress. nih.gov It was found to regulate nucleic acid and glutathione metabolism and activate the N-methyl-D-aspartate/p-cAMP-response element binding protein/brain-derived neurotrophic factor signaling pathway. nih.gov

| Neurological Disorder Model | Key Findings |

| Transient Focal Cerebral Ischemia (Rat) | Reduced cerebral infarct volume, improved neurological symptoms, attenuated apoptosis. chemsrc.com |

| Vascular Dementia (Rat) | Improved post-ischemic cognitive impairment. mdpi.com |

| Ischemic Astrocytes (In vitro) | Enhanced cell survival, reduced mitochondrial dysfunction, mitigated oxidative stress. nih.gov |

Inflammatory and Pain Models

The anti-inflammatory and anti-nociceptive properties of this compound have been evaluated in various in vivo models. In a rat model of carrageenan-induced air pouch inflammation, administration of 4-HBA reduced exudate volume and leukocyte infiltration. The compound also demonstrated anti-nociceptive activity in an acetic acid-induced writhing test in mice. These effects are potentially mediated through the down-regulation of nitric oxide production. chemsrc.com

| Inflammatory and Pain Model | Key Findings |

| Carrageenan-Induced Air Pouch Inflammation (Rat) | Reduced exudate volume and leukocyte infiltration. |

| Acetic Acid-Induced Writhing Test (Mouse) | Demonstrated anti-nociceptive activity. |

Oncological Models

In the context of oncology, this compound has been investigated for its anti-angiogenic and anti-tumor properties. It has been shown to inhibit the proliferation and migration of endothelial cells, which are crucial processes in angiogenesis. chemsrc.comabmole.com In a mouse dorsal skinfold chamber model, 4-HBA was found to efficiently inhibit the growth and angiogenesis of developing tumors. chemsrc.com The compound also induces apoptotic death of tumor cells. abmole.com

| Oncological Model | Key Findings |

| Mouse Dorsal Skinfold Chamber | Inhibited growth and angiogenesis of developing tumors. chemsrc.com |

| Endothelial Cell Cultures (In vitro) | Inhibited proliferation and migration of endothelial cells. chemsrc.comabmole.com |

| Tumor Cell Cultures (In vitro) | Induced apoptotic death of tumor cells. abmole.com |

Systems Biology and Metabolomics Approaches in Biological Evaluation

Systems biology and metabolomics are increasingly being employed to understand the multifaceted mechanisms of action of compounds like this compound. A notable study utilized a metabolomics-based approach to investigate the protective effect of 4-HBA on ischemic astrocytes. nih.gov This research provided a comprehensive view of the metabolic perturbations induced by ischemia and how 4-HBA modulates these changes to confer protection.

The study identified significant alterations in metabolite levels in response to oxygen-glucose deprivation/reoxygenation in astrocytes. In the positive ion mode, 60 differential metabolites were identified between the control and model groups, and 61 between the model and 4-HBA treated groups. In the negative ion mode, 33 and 33 differential metabolites were identified, respectively. nih.gov Specifically, 4-HBA was found to up-regulate 50 and down-regulate 11 metabolites in the positive ion mode, and up-regulate 29 and down-regulate 4 metabolites in the negative ion mode compared to the ischemic model group. nih.gov Key pathways affected included nucleic acid metabolism and glutathione metabolism. nih.gov This type of multi-omics analysis offers a deeper understanding of the compound's biological effects beyond single-target interactions. mdpi.com

Development of Advanced Materials and Delivery Systems

To enhance the therapeutic potential of this compound, research has extended into the development of advanced delivery systems.

Preclinical and Translational Research Utilizing 4 4 Hydroxyphenyl Benzyl Alcohol

Preclinical Research Applications

The enzymatic polymerization of phenolic compounds represents a growing field of interest for creating novel polymers with potential applications in biomedicine and material science. While direct studies on the enzyme-catalyzed polymerization of 4-(4-hydroxyphenyl)benzyl alcohol are not extensively documented, the principles derived from research on similar phenolic monomers provide a strong basis for its potential in this area. Enzymes such as peroxidases and laccases are widely used to catalyze the oxidative polymerization of phenols, offering an environmentally benign alternative to traditional chemical methods. nih.govnih.govmdpi.com

The polymerization process catalyzed by enzymes like horseradish peroxidase (HRP) typically involves the use of an oxidizing agent, such as hydrogen peroxide. The enzyme facilitates the formation of phenoxy radicals from the monomer. acs.org These highly reactive radicals then undergo spontaneous coupling to form dimers, trimers, and eventually higher molecular weight polymers. acs.org The structure of the resulting polymer is often a complex mixture of phenylene and oxyphenylene units, and the final properties are influenced by reaction conditions such as the solvent, pH, and temperature. nih.govmdpi.comacs.org

In the context of this compound, enzymatic polymerization would likely proceed through the phenolic hydroxyl group. The resulting polymer would possess a unique structure with repeating units of the parent molecule, potentially offering interesting material properties due to the presence of both phenyl and benzyl (B1604629) alcohol moieties. Research in this area could focus on controlling the polymerization to achieve desired molecular weights and structural regularity. The use of different enzymes, such as laccase which utilizes molecular oxygen as the oxidant, could also be explored to modulate the polymerization process and the final polymer characteristics. nih.govnih.gov

The investigation of enzyme-catalyzed polymerization of this compound could open avenues for the development of novel biocompatible and biodegradable polymers. These materials could be explored for applications in drug delivery, tissue engineering, or as antioxidant materials, given that polymers derived from phenolic compounds have shown significant antioxidant activity. nih.govtandfonline.com

Table 1: Enzymes and Conditions for Potential Polymerization of Phenolic Compounds

| Enzyme | Common Source | Oxidizing Agent | Typical Monomers Studied | Potential Polymer Structure |

| Horseradish Peroxidase (HRP) | Horseradish roots | Hydrogen Peroxide | Phenol (B47542), p-cresol, p-phenylphenol | Poly(phenylene/oxyphenylene) |

| Soybean Peroxidase (SBP) | Soybeans | Hydrogen Peroxide | Phenols | Poly(phenylene/oxyphenylene) |

| Laccase | Fungi (e.g., Trametes versicolor) | Molecular Oxygen | Catechol, Resorcinol, Hydroquinone | Poly(phenylene/oxyphenylene) |

Advanced Analytical Methodologies for 4 4 Hydroxyphenyl Benzyl Alcohol Research

Quantitative Determination in Complex Biological and Chemical Matrices

The accurate measurement of 4-(4-Hydroxyphenyl)benzyl alcohol in intricate biological and chemical environments is fundamental to understanding its pharmacokinetic profile, metabolic fate, and distribution. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the premier techniques for this purpose, offering high sensitivity and selectivity.

GC-MS is a powerful tool for the quantification of volatile and semi-volatile compounds. For the analysis of this compound, which is a polar compound, derivatization is often required to increase its volatility and improve its chromatographic behavior.

A common derivatization technique involves acetylation. In a study determining the active constituents of Gastrodia elata Blume, samples containing p-hydroxybenzyl alcohol (a synonym for this compound) were acetylated using pyridine-acetic anhydride. oup.comoup.com This process converts the hydroxyl groups into their corresponding esters, making the compound more amenable to GC analysis. Following derivatization, the acetylated compound can be effectively separated and quantified. For instance, a gas chromatography-mass spectrometry method was established for the simultaneous determination of several active constituents in Gastrodia elata Blume, including 4-hydroxybenzyl alcohol. oup.comoup.com The detection limit for the acetylated 4-hydroxybenzyl alcohol was reported to be 3.0 picograms. oup.comoup.com This high sensitivity allows for the detection of trace amounts of the compound in biological matrices such as mouse urine and brain tissue. oup.comoup.com

Another derivatization strategy involves silylation, for example, with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), to produce trimethylsilyl (B98337) (TMS) derivatives. The NIST WebBook provides mass spectral data for the 2TMS derivative of 4-Hydroxybenzyl alcohol, which is crucial for its identification. nist.gov The derivatization of benzyl (B1604629) alcohol with 4-carbethoxyhexafluorobutyryl chloride has also been described as a novel approach for its analysis in human plasma by GC-MS, resulting in a high molecular weight derivative that is well-separated from volatile interferences. nih.gov

The choice of internal standard is critical for accurate quantification. In a method for analyzing benzyl alcohol in human serum, 3,4-dimethylphenol (B119073) was used as the internal standard. nih.gov The selection of appropriate quantification and qualifier ions from the mass spectrum is also essential for reliable identification and measurement. For acetylated 4-hydroxybenzyl alcohol, the extracted ion chromatogram (EIC) using the mass-to-charge ratio (m/z) of 107 has been utilized for quantitation. oup.com

Interactive Table 1: GC-MS Method Parameters for p-Hydroxybenzyl Alcohol Analysis

| Parameter | Details | Reference |

| Derivatization Agent | Pyridine-acetic anhydride | oup.comoup.com |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.comoup.com |

| Application | Simultaneous determination in Gastrodia elata Blume | oup.comoup.com |

| Detection Limit | 3.0 pg | oup.comoup.com |

| Biological Matrices | Mouse urine and brain | oup.comoup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of non-volatile and polar compounds in complex matrices due to its exceptional sensitivity, selectivity, and versatility. This technique is well-suited for the direct analysis of this compound without the need for derivatization.

Several LC-MS/MS methods have been developed for the quantification of phenolic compounds, including p-hydroxybenzyl alcohol, in various samples. For instance, a study on the pharmacokinetics of gastrodin (B1674634) and its metabolite, p-hydroxybenzyl alcohol, in dogs utilized an ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method. researchgate.net The analysis was performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and its characteristic product ion. The MRM transition for p-hydroxybenzyl alcohol was m/z 123.0 → 105.0. researchgate.net The lower limit of quantification (LLOQ) for this method was 1 ng/mL in dog plasma, demonstrating its high sensitivity. researchgate.net

Similarly, an LC-MS/MS method was developed to study the pharmacokinetics of gastrodin and p-hydroxybenzyl alcohol in rat blood, brain, and bile. researchgate.net Sample preparation for biological fluids often involves protein precipitation with solvents like methanol (B129727) or acetonitrile, followed by centrifugation to remove solid debris. researchgate.netmdpi.com For more complex matrices, solid-phase extraction (SPE) can be employed for sample cleanup and enrichment.

The choice of chromatographic conditions, including the column and mobile phase, is crucial for achieving good separation. Reversed-phase columns, such as C18 columns, are commonly used for the separation of phenolic compounds. researchgate.netmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to improve peak shape and ionization efficiency. researchgate.netmdpi.com

Interactive Table 2: LC-MS/MS Method Parameters for p-Hydroxybenzyl Alcohol Analysis

| Parameter | Details | Reference |

| Analytical Technique | Ultra Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| MRM Transition | m/z 123.0 → 105.0 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in dog plasma) | researchgate.net |

| Sample Preparation | Protein precipitation with methanol | researchgate.net |

| Internal Standard | Bergenin | researchgate.net |

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy each provide unique and complementary information.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, 4-hydroxybenzyl alcohol typically shows a molecular ion peak [M]+ at m/z 124. nih.gov The mass spectrum also exhibits characteristic fragment ions that aid in its identification. Common fragments observed for p-hydroxybenzyl alcohol include ions at m/z 107, 95, and 77. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure.

1H NMR (Proton NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The 1H NMR spectrum of 4-hydroxybenzyl alcohol shows characteristic signals for the aromatic protons and the methylene (B1212753) protons of the benzyl alcohol moiety. chemicalbook.com

13C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of 4-hydroxybenzyl alcohol will show distinct signals for each unique carbon atom, including those in the aromatic ring, the benzylic carbon, and the carbons bearing the hydroxyl groups. chemicalbook.com The Biological Magnetic Resonance Bank (BMRB) provides NMR data for p-Hydroxybenzyl Alcohol, which can be used as a reference. bmrb.io

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups (a broad band typically in the region of 3200-3600 cm-1), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations. chemicalbook.com

Interactive Table 3: Spectroscopic Data for this compound (p-Hydroxybenzyl alcohol)

| Spectroscopic Technique | Key Features / Observed Data | Reference |

| Mass Spectrometry (EI-MS) | Molecular Ion [M]+: m/z 124. Major Fragments: m/z 107, 95, 77. | nih.gov |

| 1H NMR | Signals corresponding to aromatic and methylene protons. | chemicalbook.com |

| 13C NMR | Signals corresponding to aromatic and aliphatic carbons. | chemicalbook.com |

| Infrared (IR) Spectroscopy | Broad -OH stretching band (approx. 3200-3600 cm-1), C-O stretching, Aromatic C-H and C=C stretching. | chemicalbook.com |

Theoretical and Computational Chemistry of 4 4 Hydroxyphenyl Benzyl Alcohol

Quantum Mechanical Studies of Reactivity and Mechanisms

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of 4-(4-Hydroxyphenyl)benzyl alcohol. These studies can predict the most likely sites for chemical reactions and elucidate the step-by-step pathways, or mechanisms, through which these reactions occur.

The reactivity of this compound is largely dictated by its functional groups: the phenolic hydroxyl group, the benzylic alcohol group, and the two aromatic rings. Quantum mechanical studies, such as those employing Density Functional Theory (DFT), can map the electron density distribution across the molecule. The phenolic hydroxyl group is a strong electron-donating group, which activates the aromatic ring it is attached to, making it more susceptible to electrophilic substitution. Conversely, the benzyl (B1604629) alcohol group is weakly deactivating.

Theoretical investigations into the reaction of benzyl alcohol with hydroxyl radicals have been performed, providing a model for understanding the potential atmospheric or biological degradation of similar compounds. jst.go.jp Such studies calculate the energy barriers for hydrogen abstraction from different positions on the molecule, identifying the most favorable reaction pathways. For this compound, quantum calculations would likely show that the hydrogen atoms of the benzylic alcohol and the phenolic hydroxyl group are primary sites for radical attack.

Furthermore, the mechanism of oxidation of benzyl alcohols has been a subject of theoretical investigation. For instance, DFT calculations have been used to explore the aerobic oxidation of benzyl alcohol catalyzed by copper complexes. rsc.org These studies detail the catalytic cycle, including catalyst activation, substrate oxidation, and catalyst regeneration, and identify the rate-determining steps. rsc.org Similar computational approaches could be applied to this compound to understand its oxidation to the corresponding aldehyde or carboxylic acid, which are important transformations in both synthetic chemistry and metabolism. The reaction of p-hydroxybenzyl alcohol with hydroxyl radicals generated by the Fenton reaction has been studied, revealing a complex mixture of products resulting from radical-mediated processes. researchgate.net

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For this compound, SAR elucidation would involve systematically modifying its structure and observing the effect on a particular biological endpoint. While specific SAR studies on this exact molecule are not widely published, the principles can be inferred from research on related biphenyl (B1667301), phenol (B47542), and benzyl alcohol derivatives.

The biphenyl moiety serves as a common scaffold in medicinal chemistry. researchgate.netnih.gov SAR studies on biphenyl derivatives have shown that the nature and position of substituents on the rings are critical for activity. For example, in the design of factor Xa inhibitors, modifications to the biphenyl region were performed to improve potency and pharmacokinetic properties. nih.gov Similarly, the activity of this compound would be highly dependent on the interplay between its two substituted phenyl rings.

The hydroxyl and alcohol functional groups are key features for SAR. In a study of benzyl alcohol derivatives, their toxicity was correlated with molecular descriptors like the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ). nih.gov This quantitative structure-activity relationship (QSAR) demonstrated that both the lipophilicity and the electronic effects of substituents govern the biological response. nih.gov The phenolic hydroxyl group in this compound can act as a hydrogen bond donor and acceptor, which is often a crucial interaction for binding to biological targets like enzymes or receptors. The benzyl alcohol group can also participate in hydrogen bonding.

Research on derivatives of 4-hydroxybenzyl alcohol (HBA) has shown that esterification of the alcohol group can lead to compounds with enhanced sedative-hypnotic activity. rsc.org This suggests that the benzyl alcohol moiety is a key site for modification to tune the biological properties of the molecule.

Below is a table illustrating hypothetical SAR trends for this compound based on established principles from related compound classes.

| Modification to this compound | Predicted Effect on a Hypothetical Biological Activity | Rationale based on related compounds |

| Esterification of the benzyl alcohol | Potential for increased or altered activity | Modification of the alcohol in 4-hydroxybenzyl alcohol derivatives altered their sedative-hypnotic effects. rsc.org |

| Addition of a substituent to the phenyl ring of the benzyl alcohol | Modulation of electronic properties and steric profile | SAR of benzyl alcohols shows activity is dependent on electronic effects (Hammett constants). nih.gov |

| Addition of a substituent to the hydroxyphenyl ring | Alteration of hydrogen bonding capacity and acidity of the phenol | SAR of biphenyl inhibitors often involves substitution to optimize interactions. nih.gov |

| Replacement of the biphenyl core with a biphenyl ether | Change in conformational flexibility and geometry | Biphenyl and biphenyl ether scaffolds have been used to develop sulfatase inhibitors with different selectivity profiles. nih.gov |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools to visualize and predict the behavior of this compound at the molecular level. These approaches can be used to study its three-dimensional structure, conformational flexibility, and interactions with other molecules, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. If a biological target for this compound is identified, docking studies could be employed to understand its binding mode. For instance, computational studies on PD-1/PD-L1 inhibitors have used molecular docking to design and analyze the binding of small molecules, including biphenyl derivatives, to the protein surface. researchgate.net This approach could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex and inform the design of more potent analogs.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. An MD simulation of this compound in a solvent, such as water, would reveal its conformational preferences. The biphenyl core allows for rotation around the bond connecting the two phenyl rings, and MD simulations can quantify the energetic landscape of this rotation. This is crucial as the relative orientation of the two rings can significantly impact the molecule's ability to fit into a binding site. Simulations have been used to study the binding mechanisms of flavonoids to proteins, highlighting stable conformations and key molecular interactions. researchgate.net

Computational fluid dynamics (CFD) modeling has been used to simulate the photoelectrochemical oxidation of benzyl alcohol in a reactor. nih.govresearchgate.net While this is a macroscopic-scale simulation, it relies on the fundamental reaction kinetics of the molecule. Similar multiscale modeling approaches could be used to optimize potential industrial processes involving this compound.

These computational approaches, from quantum mechanics to molecular simulations, provide a theoretical framework for understanding and predicting the chemical and biological properties of this compound, guiding future research and development.

Future Research Directions and Emerging Opportunities for 4 4 Hydroxyphenyl Benzyl Alcohol

Novel Synthetic Routes and Derivatization Innovations

While 4-(4-Hydroxyphenyl)benzyl alcohol is a naturally occurring compound, research into novel synthetic and derivatization strategies is crucial for producing analogues with enhanced bioactivity and for developing new materials. Future efforts are concentrating on enzymatic synthesis, polymer development, and the creation of targeted derivatives.

Enzyme-catalyzed reactions offer a green and highly specific alternative to traditional chemical synthesis. lifechempharma.com For instance, the flavin-dependent enzyme vanillyl alcohol oxidase has been used for the enantioselective hydroxylation of related phenolic compounds, suggesting a potential pathway for producing specific stereoisomers of HBA derivatives. wur.nl Furthermore, HBA can be utilized as a monomer for enzyme-catalyzed polymerization to create poly(4-hydroxybenzyl alcohol), opening avenues in biodegradable polymer science. lifechempharma.com

Derivatization remains a cornerstone of innovation. By modifying the structure of HBA, researchers have successfully created new compounds with significantly improved therapeutic properties. Esterification with various carboxylic acids has led to derivatives with stronger antidepressant and sedative-hypnotic activities compared to the parent compound. nih.govrsc.org One notable derivative, 4-hydroxybenzyl alcohol 3-furancarboxylic acid diester, has demonstrated potent sedative-hypnotic effects, potentially mediated by serotonergic and GABAergic systems. rsc.org Another frontier is the integration of HBA into advanced drug delivery systems, such as its use as a precursor in the synthesis of HBA-integrated copolyoxalate (HPOX) nanoparticles. lifechempharma.com

Table 1: Innovations in Synthesis and Derivatization of this compound

| Strategy | Example Product/Process | Potential Application/Advantage | Reference(s) |

|---|---|---|---|

| Esterification | 4-hydroxybenzyl alcohol 2-naphthoate | Enhanced antidepressant activity | nih.gov |

| Esterification | 4-hydroxybenzyl alcohol 3-furancarboxylic acid diester | Potent sedative-hypnotic activity | rsc.org |

| Enzymatic Polymerization | Poly(4-hydroxybenzyl alcohol) | Development of novel polymers | lifechempharma.com |

| Nanoparticle Integration | HBA-integrated copolyoxalate (HPOX) | Advanced drug delivery systems | lifechempharma.com |

| Imidazole (B134444) Derivatives | 4-Hydroxybenzyl imidazole derivatives | Precursors for further synthesis | lifechempharma.com |

Identification of Undiscovered Biological Targets and Signaling Pathways

The therapeutic potential of this compound stems from its ability to modulate multiple biological pathways. It is known to possess anti-inflammatory and anti-angiogenic properties by suppressing the production of nitric oxide (NO) and reactive oxygen species (ROS). nih.gov However, significant opportunities exist to identify novel molecular targets and further unravel its mechanism of action.

Recent studies have illuminated its role in several critical signaling cascades:

Nrf2/HO-1 Pathway: HBA has been shown to alleviate oxidative stress in a model of nonalcoholic fatty liver disease by activating the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response. nih.gov

PI3K/Akt Pathway: The compound exerts neuroprotective effects against cerebral ischemic injury by upregulating key proteins such as Nrf2 and Prdx6 through the PI3K/Akt pathway. chemfaces.com

JNK/Jun/Caspase-3 Pathway: In a cellular model of Parkinson's disease, HBA provided neuroprotection by antagonizing the ROS-dependent JNK/Jun/Caspase-3 apoptosis signaling pathway. mdpi.com

Future research should aim to move beyond these established pathways to identify the direct protein binding partners of HBA. A key question is whether HBA exhibits isoform selectivity, for instance, with JNK proteins, which could lead to the development of more targeted therapies for neurodegenerative diseases. mdpi.com Investigating the crosstalk between the various pathways HBA influences could reveal a more integrated understanding of its pleiotropic effects. Metabolomics studies on astrocytes have already begun to shed light on how HBA affects cellular metabolism during ischemic events, pointing toward a rich area for further discovery. mdpi.com

Table 2: Key Signaling Pathways and Potential Areas for Future Target Identification

| Signaling Pathway | Observed Biological Effect | Future Research Direction | Reference(s) |

|---|---|---|---|

| PI3K/Akt Pathway | Neuroprotection against ischemic injury | Identify direct upstream activators and downstream effectors. | chemfaces.com |

| Nrf2/HO-1 Pathway | Amelioration of oxidative stress in NAFLD | Explore its role in other oxidative stress-related diseases. | nih.gov |

| JNK/Jun/Caspase-3 Pathway | Neuroprotection in a Parkinson's model | Determine isoform selectivity (e.g., for JNK1, JNK2, JNK3). | mdpi.com |

| NO/ROS Suppression | Anti-inflammatory & anti-angiogenic activity | Pinpoint the specific enzymatic sources of NO and ROS that are inhibited. | nih.gov |

| BDNF/TrkB Signaling | Antidepressant effects (derivatives) | Elucidate the precise mechanism of TrkB receptor modulation. | nih.gov |

Innovative Applications in Interdisciplinary Research

The unique chemical structure of this compound makes it a versatile building block for applications that extend beyond conventional pharmacology into materials science, polymer chemistry, and agrochemistry.

In materials science and nanomedicine , HBA is emerging as a valuable precursor for functional biomaterials. As previously mentioned, its role in creating HBA-integrated copolyoxalate (HPOX) nanoparticles highlights its potential in designing sophisticated drug delivery vehicles. lifechempharma.com These nanoparticles could be engineered for targeted release, improving the efficacy of therapeutic agents.

In polymer chemistry , the ability of HBA to undergo enzyme-catalyzed polymerization to form poly(4-hydroxybenzyl alcohol) is a significant development. lifechempharma.com This creates opportunities to develop new classes of phenolic polymers, which are known for their thermal stability and antioxidant properties. Future research could focus on controlling the polymer's molecular weight and architecture to tailor its properties for specific applications, such as biodegradable plastics or advanced coatings.

The compound also serves as a key intermediate in broader organic synthesis . Its structure is a platform for creating a wide range of substances, including agrochemicals and dyestuffs, though these applications remain less explored than its pharmaceutical potential. chemicalbook.com The biosynthesis pathway of HBA itself is also of interest, suggesting potential applications in metabolic engineering and biocatalysis to produce valuable phenolic compounds sustainably.

Table 3: Emerging Interdisciplinary Applications of this compound

| Field of Research | Specific Application | Significance | Reference(s) |

|---|---|---|---|

| Materials Science | Precursor for drug delivery nanoparticles (HPOX) | Enables the creation of advanced, targeted therapeutic systems. | lifechempharma.com |

| Polymer Chemistry | Monomer for poly(4-hydroxybenzyl alcohol) | Development of novel, potentially biodegradable phenolic polymers. | lifechempharma.com |

| Organic Synthesis | Intermediate for dyestuffs | Potential for creating new colorant molecules. | chemicalbook.com |

| Agrochemistry | Intermediate for agrochemicals | Platform for developing new pesticides or plant growth modulators. | chemicalbook.com |

| Biocatalysis | Model for enzymatic synthesis | Informing the bio-production of other valuable phenolic compounds. | wur.nl |

Q & A

Q. What are the common synthetic routes for 4-hydroxybenzyl alcohol, and how do reaction conditions influence yield and purity?

4-Hydroxybenzyl alcohol is typically synthesized via the reduction of 4-hydroxybenzaldehyde. Common methodologies include:

- Catalytic hydrogenation : Using palladium on carbon (Pd/C) under hydrogen gas (H₂) in ethanol, achieving >85% yield .

- Sodium borohydride (NaBH₄) reduction : Conducted in methanol or THF at 0–25°C, with yields sensitive to aldehyde purity (70–90% reported) .

- Enzymatic reduction : Employing alcohol dehydrogenase for enantioselective synthesis in aqueous buffers, though scalability remains challenging .

Q. Key considerations :

Q. How is 4-hydroxybenzyl alcohol characterized spectroscopically, and what key spectral markers distinguish it from structural analogs?

Primary techniques :

Q. Differentiation from analogs :

Q. What safety precautions are necessary when handling 4-hydroxybenzyl alcohol in laboratory settings?

Contradictory evidence :

Q. Recommended protocol :

- Use nitrile gloves, sealed containers, and work in a ventilated area.

- Store at 2–8°C in amber vials to prevent degradation .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the derivatization of 4-hydroxybenzyl alcohol for pharmaceutical intermediates?

Common side reactions :

- Esterification : Unwanted acetylation of –OH during alkylation.

- Oxidation : Formation of 4-hydroxybenzaldehyde under aerobic conditions.

Q. Mitigation approaches :

- Protecting groups : Temporarily block the phenolic –OH with tert-butyldimethylsilyl (TBDMS) chloride before etherification .

- Inert atmosphere : Use nitrogen/argon to suppress oxidation during reactions .

- Catalyst optimization : Selective Pd-based catalysts for hydrogenolysis to avoid over-reduction .

Q. How do solvent polarity and catalyst choice influence the regioselectivity of etherification reactions involving 4-hydroxybenzyl alcohol?

Solvent effects :

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of –OH, favoring O-alkylation.

- Non-polar solvents (toluene) : Promote C-alkylation via Friedel-Crafts pathways in acidic conditions .

Q. Catalyst impact :

- Phase-transfer catalysts (e.g., TBAB) : Improve yield in biphasic systems (e.g., NaOH/CH₂Cl₂) .

- Lewis acids (FeCl₃) : Shift selectivity toward C–C bond formation at the benzyl position .

Q. What analytical approaches resolve discrepancies in reported bioactivity data for 4-hydroxybenzyl alcohol across different in vitro models?

Reported contradictions :

Q. Standardization strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.